molecular formula C10H19ClO2 B14393125 3-Chloropropyl heptanoate CAS No. 88606-69-3

3-Chloropropyl heptanoate

Cat. No.: B14393125
CAS No.: 88606-69-3
M. Wt: 206.71 g/mol
InChI Key: PSGFDTBGMJYBCY-UHFFFAOYSA-N
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Description

3-Chloropropyl heptanoate is an organic compound with the molecular formula C₁₀H₁₉ClO₂. It is an ester formed from the reaction of 3-chloropropanol and heptanoic acid. This compound is known for its applications in various fields, including organic synthesis and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chloropropyl heptanoate can be synthesized through the esterification reaction between 3-chloropropanol and heptanoic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced catalysts and purification techniques ensures the production of high-purity this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

3-Chloropropyl heptanoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include hydroxide ions, alkoxide ions, and amines. The reaction conditions typically involve the use of a polar aprotic solvent and moderate temperatures.

    Hydrolysis: Acidic or basic conditions are used to catalyze the hydrolysis reaction.

Major Products Formed

Scientific Research Applications

3-Chloropropyl heptanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-chloropropyl heptanoate involves its reactivity towards nucleophiles and its ability to undergo hydrolysis. The chlorine atom in the compound is susceptible to nucleophilic attack, leading to substitution reactions. Additionally, the ester bond can be cleaved through hydrolysis, resulting in the formation of the corresponding alcohol and acid .

Comparison with Similar Compounds

Similar Compounds

    3-Chloropropyl acetate: Similar to 3-chloropropyl heptanoate but with a shorter carbon chain.

    3-Chloropropyl butanoate: Another ester with a different carboxylic acid component.

Uniqueness

This compound is unique due to its specific combination of a chlorinated propyl group and a heptanoate ester. This combination imparts distinct reactivity and properties, making it suitable for specialized applications in organic synthesis and material science .

Properties

CAS No.

88606-69-3

Molecular Formula

C10H19ClO2

Molecular Weight

206.71 g/mol

IUPAC Name

3-chloropropyl heptanoate

InChI

InChI=1S/C10H19ClO2/c1-2-3-4-5-7-10(12)13-9-6-8-11/h2-9H2,1H3

InChI Key

PSGFDTBGMJYBCY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=O)OCCCCl

Origin of Product

United States

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